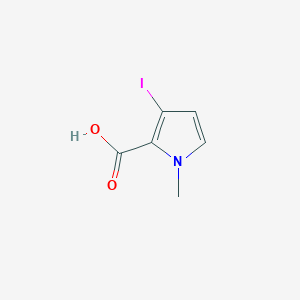
5-(2-Chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol es un compuesto heterocíclico que ha despertado interés en diversos campos de investigación científica. Este compuesto se caracteriza por su estructura única, que incluye un grupo cloropiridina y un grupo dimetilfenil unidos a un anillo oxadiazol. La presencia de estos grupos funcionales confiere propiedades químicas específicas y reactividad al compuesto, convirtiéndolo en un tema valioso de estudio en química orgánica, química medicinal y ciencia de materiales.
Métodos De Preparación
La síntesis de 5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol generalmente implica la ciclización de precursores apropiados en condiciones controladas. Una ruta sintética común incluye la reacción de la hidrazida del ácido 2-cloropiridina-3-carboxílico con cloruro de 3,4-dimetilbenzoílo en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción procede a través de la formación de una hidrazida acílica intermedia, que luego se cicla para formar el anillo oxadiazol.
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero se optimizan para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y estrictas medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3). Estas reacciones generalmente se dirigen a los anillos aromáticos, lo que lleva a la formación de quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4). Estas reacciones pueden reducir el anillo oxadiazol o los anillos aromáticos, dependiendo de las condiciones de reacción.
Sustitución: El grupo cloropiridina en el compuesto es susceptible a reacciones de sustitución nucleofílica. Los reactivos comunes para estas reacciones incluyen metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu), que pueden reemplazar el átomo de cloro con otros nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos específicos y las condiciones utilizadas. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir derivados parcialmente o totalmente reducidos del compuesto.
Aplicaciones Científicas De Investigación
5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología: En la investigación biológica, se estudia el compuesto por su potencial como molécula bioactiva. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Se investigan las posibles propiedades terapéuticas del compuesto en química medicinal. Puede servir como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades o afecciones específicas.
Industria: En el sector industrial, el compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos. Sus propiedades químicas únicas pueden mejorar el rendimiento y la durabilidad de estos materiales.
Mecanismo De Acción
El mecanismo de acción de 5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol depende de su aplicación específica. En los sistemas biológicos, el compuesto puede interactuar con objetivos moleculares como enzimas, receptores o ADN. Estas interacciones pueden modular vías y procesos biológicos, lo que lleva a la bioactividad observada.
Por ejemplo, si el compuesto exhibe actividad antimicrobiana, puede inhibir la función de enzimas bacterianas esenciales o alterar la integridad de la membrana celular bacteriana. En el caso de la actividad anticancerígena, el compuesto puede inducir la apoptosis (muerte celular programada) en las células cancerosas al dirigirse a vías de señalización específicas.
Comparación Con Compuestos Similares
5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol se puede comparar con otros compuestos similares, como:
5-(2-Cloropiridin-3-il)-3-fenil-1,2,4-oxadiazol: Este compuesto carece de los grupos dimetilo en el anillo fenilo, lo que puede afectar su reactividad química y su actividad biológica.
5-(2-Cloropiridin-3-il)-3-(4-metilfenil)-1,2,4-oxadiazol: La presencia de un solo grupo metilo en el anillo fenilo puede dar como resultado diferentes propiedades químicas y biológicas en comparación con el compuesto sustituido con dimetilo.
5-(2-Cloropiridin-3-il)-3-(3,4-diclorofenil)-1,2,4-oxadiazol:
La singularidad de 5-(2-Cloropiridin-3-il)-3-(3,4-dimetilfenil)-1,2,4-oxadiazol radica en su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas que se pueden aprovechar en diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C15H12ClN3O |
|---|---|
Peso molecular |
285.73 g/mol |
Nombre IUPAC |
5-(2-chloropyridin-3-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H12ClN3O/c1-9-5-6-11(8-10(9)2)14-18-15(20-19-14)12-4-3-7-17-13(12)16/h3-8H,1-2H3 |
Clave InChI |
INHBWXFOHQBZDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)
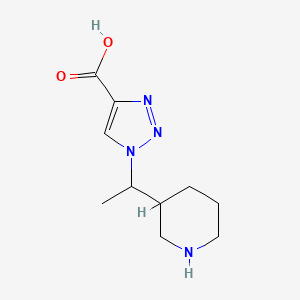
![3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydroisoxazole-5-carbonitrile](/img/structure/B11774807.png)

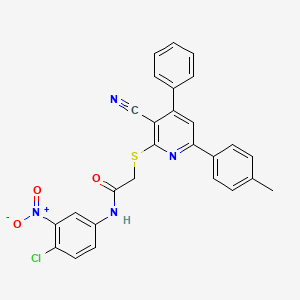


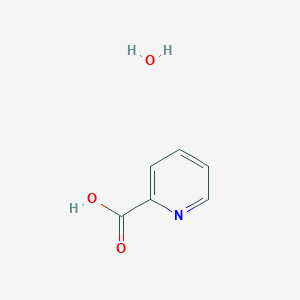
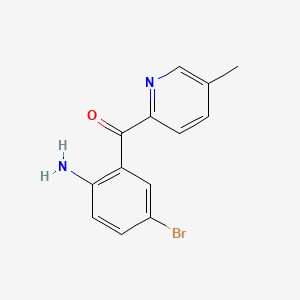
![2-Chloro-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B11774846.png)
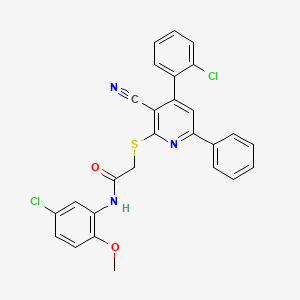
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B11774849.png)
